molecular formula C10H8F3N3O B1466416 {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1267217-73-1

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1466416
CAS No.: 1267217-73-1
M. Wt: 243.18 g/mol
InChI Key: NRRMWHGEXYEMFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures has been reported. For instance, the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed . Another study reported the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds .

Scientific Research Applications

Catalysis in Organic Reactions

"{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol" and its derivatives play a significant role as catalysts in organic reactions. For instance, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering benefits such as low catalyst loadings and short reaction times at room temperature (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antimicrobial Properties

Some derivatives of this compound have demonstrated significant antimicrobial activity. A study synthesized a series of novel benzofuran based 1,2,3-triazoles, showing high antimicrobial properties (Sunitha et al., 2017).

Corrosion Inhibition

In the field of corrosion science, triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for metals like mild steel in acidic mediums. These compounds exhibit effective corrosion inhibition due to their interaction with metal surfaces, making them useful in industrial applications (Ma et al., 2017).

Liquid Crystal Properties

Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, closely related to "this compound", have been synthesized and shown to display liquid crystal behaviors. These properties are significant for the development of new materials in electronics and display technologies (Zhao et al., 2013).

Biochemical Analysis

Biochemical Properties

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit microbial growth or induce apoptosis in cancer cells. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body. The compound’s interaction with cofactors such as NADH and FADH2 is crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its hydrophobicity, which allows it to cross cell membranes and localize in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, enhancing its efficacy in targeting particular cellular processes .

Properties

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRMWHGEXYEMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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